molecular formula C10H13NO3 B1214179 Damascenine CAS No. 483-64-7

Damascenine

Cat. No. B1214179
CAS RN: 483-64-7
M. Wt: 195.21 g/mol
InChI Key: ZRWJIZYZTLTXJI-UHFFFAOYSA-N
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Description

Damascenine is an alkaloid found in the plant Nigella damascena . It is also known by other names such as Nigelline and Methyl 3-methoxy-2-(methylamino)benzoate .


Synthesis Analysis

The alkaloid damascenine was first isolated from the seeds of Nigella damascena . The synthesis of damascenine involves starting from m-hydroxybenzoic acid . The methyl ester of damasceninic acid was found to be identical with the alkaloid damascenine .


Molecular Structure Analysis

Damascenine has a molecular formula of C10H13NO3 . Its average mass is 195.215 Da and its monoisotopic mass is 195.089539 Da .


Physical And Chemical Properties Analysis

Damascenine is a crystalline solid with a melting point of 27-29°C . It has a boiling point of 270°C at 760 mmHg . It is insoluble in water but freely soluble in alcohol, ether, chloroform, petroleum ether, and oils .

Scientific Research Applications

Antimicrobial Activity

Damascenine, found in Nigella damascena L. essential oil, has been identified as a potent antimicrobial agent. A study demonstrated that Damascenine exhibits significant action against Mycobacterium tuberculosis strain H37Ra . This suggests its potential use in developing new treatments for tuberculosis, especially in the face of rising antibiotic resistance.

Anti-inflammatory Properties

Research has shown that Damascenine modulates the inflammatory response of human neutrophils ex vivo. It significantly inhibits the release of pro-inflammatory cytokines such as interleukin 1 beta (IL-1β) and interleukin 8 (IL-8), and decreases matrix metallopeptidase 9 (MMP-9) production . These findings indicate its potential application in controlling inflammatory diseases.

Immunomodulatory Effects

Damascenine and its main compound β-elemene have been evaluated for their immunomodulatory activity. The compounds were found to inhibit the release of tumor necrosis factor (TNF-α) in lipopolysaccharide (LPS)–stimulated human neutrophils . This suggests a possible role for Damascenine in immune system regulation and therapy.

Biosynthesis Research

Damascenine is also of interest in the field of biosynthesis. Studies have investigated its biosynthetic pathways, which could lead to advancements in the production of this compound for medicinal purposes .

Essential Oil Composition

The essential oil of Nigella damascena L., which contains Damascenine, has been analyzed for its composition. Understanding the composition is crucial for its application in aromatherapy and the fragrance industry .

Isolation Techniques

The development of efficient protocols for the isolation of Damascenine using high-performance counter-current chromatography (HPCCC) has been a significant advancement. This allows for the extraction of Damascenine with high purity, which is essential for its use in scientific research and potential therapeutic applications .

Spectroscopic Characterization

For the first time, detailed spectroscopic characteristics of Damascenine have been provided. This is vital for its identification and quantification in various matrices, which is important for quality control in pharmaceutical applications .

Traditional Medicine

Damascenine has been mentioned in Eastern traditional medicine for various treatments, such as regulating menstruation and managing high temperatures. The scientific validation of these uses could lead to the development of novel therapeutic agents .

Safety and Hazards

Damascenine may cause an allergic skin reaction and is toxic to aquatic life with long-lasting effects . It is recommended to avoid breathing its mist or vapors and to avoid release to the environment .

Mechanism of Action

Target of Action

Damascenine is an alkaloid found in the plant Nigella damascena The primary targets of Damascenine are not well-documented in the literature

Mode of Action

It’s known that the synthesis of damascenine involves several steps in a degradation sequence . More research is required to fully understand how Damascenine interacts with its targets and the resulting changes.

Pharmacokinetics

Adme properties play a crucial role in drug discovery and chemical safety assessment

Result of Action

A study has shown that damascenine induced hepatotoxicity and nephrotoxicity in mice . More research is needed to fully understand the molecular and cellular effects of Damascenine’s action.

Action Environment

It’s known that the synthesis of damascenine might be influenced by the time of feeding

properties

IUPAC Name

methyl 3-methoxy-2-(methylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-11-9-7(10(12)14-3)5-4-6-8(9)13-2/h4-6,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRWJIZYZTLTXJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC=C1OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5296-80-0 (hydrochloride)
Record name Damascenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483647
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60197480
Record name Damascenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60197480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Damascenine

CAS RN

483-64-7
Record name Damascenine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=483-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Damascenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483647
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Damascenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60197480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DAMASCENINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TU4DLG5R3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is damascenine and where is it found?

A1: Damascenine is a naturally occurring alkaloid primarily found in the seeds of Nigella damascena L., commonly known as love-in-a-mist. [, ]

Q2: What is the chemical structure of damascenine?

A2: Damascenine is a methyl ester of 3-methoxy-2-(methylamino)benzoic acid. []

Q3: Can you provide details about the structural characterization of damascenine, including its molecular formula, weight, and spectroscopic data?

A3: While the provided abstracts do not delve into detailed spectroscopic data, they confirm that damascenine possesses a pyridine ring. [] Further research beyond these abstracts is necessary to obtain comprehensive spectroscopic data.

Q4: Are there any known pharmacological effects of damascenine?

A5: Damascenine and β-elemene, a major constituent of Nigella damascena essential oil, have demonstrated the ability to modulate the inflammatory response of human neutrophils ex vivo. [] Additionally, some studies have investigated the potential use of damascenine and other plant products as inhibitors of methicillin-resistant Staphylococcus aureus (MRSA). []

Q5: How does germination affect the damascenine content in Nigella damascena seeds?

A7: Studies have shown that damascenine appears to be metabolically inert during the germination of Nigella damascena. It doesn't disappear from the seed coat and isn't synthesized in the developing seedlings. []

Q6: What is the impact of fertilizer application on the yield and composition of damascenine in Nigella damascena?

A8: Research has demonstrated that different fertilizer applications can significantly influence the yield and essential oil composition of Nigella damascena. Notably, the levels of damascenine, along with β-elemene, were affected by the fertilizer treatments. []

Q7: Are there any studies on the toxicity of damascenine?

A9: One study assessed the potential toxicity of damascenine in mice after sub-chronic intraperitoneal administration and in vitro using human erythrocytes. The study found no significant toxic effects on biochemical parameters or organ histology in mice. Additionally, damascenine did not induce hemolysis in human erythrocytes. []

Q8: What analytical methods are used to study damascenine?

A11: Researchers have employed techniques like Gas Chromatography-Mass Spectrometry (GC/MS) to identify and quantify damascenine in the essential oil of Nigella damascena seeds. [] Additionally, a sensitive fluorometric procedure was developed for the quantitative determination of damascenine. []

Q9: Are there any known crystal structures for damascenine or its derivatives?

A12: Yes, research has determined the unit cells and space groups of damascenine acid, its trihydrate, and the likely dihydrate of tri-damascenine acid. []

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